molecular formula C15H16OS B7992002 4-(3-iso-Propoxyphenyl)thiophenol

4-(3-iso-Propoxyphenyl)thiophenol

Cat. No.: B7992002
M. Wt: 244.4 g/mol
InChI Key: CNABREONCRQUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-iso-Propoxyphenyl)thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a phenyl ring, which is further substituted with an iso-propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-iso-Propoxyphenyl)thiophenol typically involves the coupling of an aryl iodide with sulfur powder in the presence of a copper(I) iodide catalyst and potassium carbonate in dimethylformamide (DMF) at 90°C. The resulting mixture is then treated with sodium borohydride or triphenylphosphine to yield the desired thiophenol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(3-iso-Propoxyphenyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiolates.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(3-iso-Propoxyphenyl)thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-iso-Propoxyphenyl)thiophenol involves its interaction with specific molecular targets, leading to various biochemical effects. The thiophenol group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound, lacking the iso-propoxy substitution.

    4-Methoxyphenylthiophenol: Similar structure with a methoxy group instead of an iso-propoxy group.

    4-Ethoxyphenylthiophenol: Contains an ethoxy group instead of an iso-propoxy group.

Uniqueness

4-(3-iso-Propoxyphenyl)thiophenol is unique due to the presence of the iso-propoxy group, which can influence its chemical reactivity and biological activity compared to other thiophenol derivatives. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(3-propan-2-yloxyphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-11(2)16-14-5-3-4-13(10-14)12-6-8-15(17)9-7-12/h3-11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNABREONCRQUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.